2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)8(3)12-10(13)6-14-9-4-11-5-9/h7-9,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
HOKRFKHSKLMPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)COC1CNC1 |
Origin of Product |
United States |
Biological Activity
2-(Azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C10H19N2O2
- Molecular Weight : 199.27 g/mol
The biological activity of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing azetidine moieties often exhibit inhibitory effects on enzymes, particularly those involved in metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential use in treating bacterial infections .
- Anticancer Potential : Some analogs similar to 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide have been investigated for their anticancer effects. For example, azetidinone derivatives have demonstrated the ability to inhibit cell proliferation in breast cancer cell lines like MCF-7 and SKBR3 . This suggests that the compound may possess similar anticancer properties.
- Enzyme Inhibition : The compound's structural features may allow it to inhibit specific enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibitors of this enzyme are often explored for their potential in treating hyperpigmentation disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
The structural and functional attributes of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide are compared below with key analogs from the literature.
Structural Analogs and Substituent Effects
Key Observations:
- Azetidine vs. Aromatic Rings : The azetidine group in the target compound provides a compact, strained ring compared to bulkier aromatic substituents (e.g., fluorophenyl in ). This may reduce conformational flexibility but improve binding specificity in biological targets.
- Branched Alkyl Chains : Both the target compound and N-(3,3-dimethylbutan-2-yl)acetamide feature branched N-alkyl groups, which enhance lipophilicity and may influence membrane permeability.
Physicochemical Properties
- Solubility: The azetidinyloxy group’s oxygen atom may improve water solubility relative to fully alkylated analogs (e.g., ). However, the branched N-alkyl chain likely reduces aqueous solubility compared to aminophenyl derivatives (e.g., ).
- Stability : Azetidine’s ring strain could make the target compound more reactive than saturated analogs. The trifluoroacetamide in shows enhanced stability due to the strong C-F bonds.
Preparation Methods
Synthesis of Azetidin-3-ol Intermediate
The azetidin-3-ol precursor is generally synthesized by:
- Starting from commercially available azetidine derivatives,
- Selective hydroxylation at the 3-position,
- Protection/deprotection steps if required to prevent side reactions.
This intermediate is crucial as it provides the reactive site for subsequent ether formation.
Ether Formation: Linking Azetidin-3-ol to Acetamide Backbone
The ether bond between the azetidine ring and the acetamide moiety is formed through nucleophilic substitution reactions involving:
- Azetidin-3-ol acting as a nucleophile,
- Chloroacetamide or bromoacetamide derivatives as electrophilic alkylating agents.
Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Solvent | Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) |
| Base | Mild bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group |
| Temperature | 0°C to room temperature to avoid azetidine ring opening |
| Reaction time | 4–24 hours depending on scale and reactivity |
The reaction proceeds via an SN2 mechanism to form the ether linkage, yielding 2-(azetidin-3-yloxy)acetamide intermediates.
Amide Bond Formation: Introduction of N-(3-methylbutan-2-yl) Group
The final step involves coupling the acetamide intermediate with the branched alkyl amine, (3-methylbutan-2-yl)amine, to form the target compound.
Methods include:
- Amide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, or EDCI in the presence of a base like DIPEA (N,N-diisopropylethylamine),
- Solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM),
- Reaction temperatures ranging from 0°C to room temperature.
Typical procedure:
| Step | Conditions |
|---|---|
| Reagents | Acetamide intermediate, 3-methylbutan-2-ylamine, HATU, DIPEA |
| Solvent | DMF or DCM |
| Temperature | 0°C to 25°C |
| Reaction time | 2–12 hours |
| Work-up | Extraction with aqueous solutions, drying over sodium sulfate, purification by recrystallization or chromatography |
Purification and Characterization
After synthesis, purification is achieved by:
- Liquid-liquid extraction to remove inorganic salts and unreacted reagents,
- Drying over anhydrous sodium sulfate,
- Chromatographic techniques such as flash column chromatography or preparative HPLC,
- Recrystallization using solvents like ethyl acetate, ethanol, or hexane mixtures.
Characterization methods include:
- NMR spectroscopy (1H, 13C) to confirm structural integrity,
- Mass spectrometry for molecular weight confirmation,
- X-ray diffraction for polymorph identification if crystalline forms are obtained.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxylation/Functionalization | Azetidine derivatives, hydroxylation agents, protective groups | Synthesis of azetidin-3-ol intermediate |
| 2 | Ether formation (SN2) | Azetidin-3-ol, chloroacetamide, base (K2CO3), DMF, 0–25°C | Formation of azetidin-3-yloxy acetamide |
| 3 | Amide coupling | Acetamide intermediate, 3-methylbutan-2-ylamine, HATU, DIPEA, DMF | Introduction of branched alkyl amide |
| 4 | Purification | Extraction, drying, chromatography, recrystallization | Isolation of pure 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
Research Findings and Notes on Optimization
- The choice of base in the ether formation step critically affects the yield; strong bases can cause azetidine ring opening, so mild bases are preferred.
- Temperature control is essential to maintain azetidine ring integrity during all steps.
- The amide coupling efficiency improves significantly with the use of modern coupling reagents like HATU, which reduce side reactions and increase yield.
- Solvent polarity influences reaction rates and product solubility; polar aprotic solvents enhance nucleophilicity in ether formation.
- Polymorphic forms of the compound can be influenced by crystallization solvent choice and temperature, impacting the compound's physical properties and stability.
Q & A
Q. What are the established synthetic routes for 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide, and what key reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the azetidine-oxygen ether intermediate and subsequent coupling with the acetamide moiety. Key steps include:
- Azetidine functionalization : Alkylation or nucleophilic substitution to introduce the oxygen linker, often using mild bases (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C to prevent ring strain-induced side reactions .
- Amide coupling : Use of carbodiimide-based condensing agents (e.g., EDC/HOBt) to link the azetidine-oxy fragment to the 3-methylbutan-2-yl amine under inert atmospheres, ensuring minimal hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, monitored by TLC (Rf ~0.3–0.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
Methodological Answer:
- NMR Spectroscopy :
- H NMR : Look for azetidine protons (δ 3.5–4.2 ppm, multiplet for CH groups) and the amide NH (δ 6.8–7.2 ppm, broad singlet). The 3-methylbutan-2-yl group shows distinct methyl doublets (δ 0.9–1.1 ppm) and a methine triplet (δ 2.4–2.6 ppm) .
- C NMR : Azetidine carbons (δ 45–55 ppm), carbonyl carbon (δ 170–175 ppm), and branched alkyl carbons (δ 20–35 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with exact mass matching the molecular formula (CHNO). Fragmentation patterns should include loss of the azetidine-oxy group (m/z ~99) and the amide moiety (m/z ~72) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound, and what computational parameters ensure accuracy?
Methodological Answer:
- Target Selection : Prioritize receptors common to azetidine/acetamide pharmacophores (e.g., GPCRs, kinases) using databases like PDB or ChEMBL .
- Docking Workflow :
- Protein Preparation : Remove water molecules, add hydrogens, and assign charges (e.g., using AutoDock Tools).
- Ligand Optimization : Minimize energy with DFT (B3LYP/6-31G*) to refine the compound’s 3D conformation .
- Grid Box : Center on the active site (e.g., ATP-binding pocket for kinases) with dimensions 60×60×60 Å.
- Scoring Functions : Use MM-GBSA for binding affinity validation. Cross-validate with MD simulations (50 ns) to assess stability of ligand-receptor complexes .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays for this compound?
Methodological Answer:
- Assay Optimization :
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to rule out false negatives/positives due to solubility limits .
- Orthogonal Assays : Pair cell viability assays (e.g., MTT) with apoptosis-specific markers (e.g., caspase-3/7 activation) to confirm mechanisms .
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and Z’-factor validation to ensure assay robustness .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (e.g., human S9 fraction) to distinguish intrinsic activity from artifactually low bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
